
3''-N-Demethylgentamicin-C2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’‘-N-Demethylgentamicin-C2 is a derivative of gentamicin, an aminoglycoside antibiotic. Gentamicin is widely used to treat severe infections caused by gram-negative bacteria. The compound 3’‘-N-Demethylgentamicin-C2 is structurally similar to gentamicin C2 but lacks a methyl group at the 3’’ position. This structural modification can influence its pharmacokinetic and pharmacodynamic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’‘-N-Demethylgentamicin-C2 involves the selective demethylation of gentamicin C2. This can be achieved through chemical or enzymatic methods. One common approach is the use of specific demethylating agents under controlled conditions to remove the methyl group at the 3’’ position. The reaction conditions typically involve mild temperatures and neutral pH to preserve the integrity of the aminoglycoside structure.
Industrial Production Methods
Industrial production of 3’'-N-Demethylgentamicin-C2 can be scaled up by optimizing the demethylation process. This involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The process may also include purification steps such as chromatography to isolate the desired compound from reaction by-products.
化学反応の分析
Types of Reactions
3’'-N-Demethylgentamicin-C2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo derivatives back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of 3’'-N-Demethylgentamicin-C2 with modified functional groups, which can alter its biological activity and pharmacological properties.
科学的研究の応用
3’'-N-Demethylgentamicin-C2 has several applications in scientific research:
Chemistry: It is used as a model compound to study the structure-activity relationship of aminoglycosides.
Biology: The compound is used in studies to understand the mechanisms of antibiotic resistance and to develop new antibiotics.
Medicine: Research on 3’'-N-Demethylgentamicin-C2 focuses on its potential as a therapeutic agent with reduced toxicity compared to gentamicin.
Industry: The compound is used in the development of new formulations and delivery systems for aminoglycoside antibiotics.
作用機序
3’'-N-Demethylgentamicin-C2 exerts its effects by binding to the bacterial ribosome, specifically the 30S subunit. This binding interferes with protein synthesis by causing misreading of the genetic code and inhibiting translocation. The compound targets the ribosomal RNA, leading to the disruption of essential bacterial functions and ultimately causing cell death.
類似化合物との比較
Similar Compounds
Gentamicin C1: Another component of the gentamicin complex with similar antibacterial activity.
Gentamicin C1a: Structurally similar but with different pharmacokinetic properties.
Tobramycin: An aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Netilmicin: A semi-synthetic derivative of gentamicin with improved resistance to bacterial inactivation.
Uniqueness
3’'-N-Demethylgentamicin-C2 is unique due to its specific structural modification, which can influence its interaction with bacterial ribosomes and its pharmacological profile. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
60352-78-5 |
|---|---|
分子式 |
C19H39N5O7 |
分子量 |
449.5 g/mol |
IUPAC名 |
4-amino-2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyloxane-3,5-diol |
InChI |
InChI=1S/C19H39N5O7/c1-7(20)11-4-3-8(21)17(29-11)30-14-9(22)5-10(23)15(12(14)25)31-18-13(26)16(24)19(2,27)6-28-18/h7-18,25-27H,3-6,20-24H2,1-2H3 |
InChIキー |
HHHQNSZMERXRKE-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)N)O)N)N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


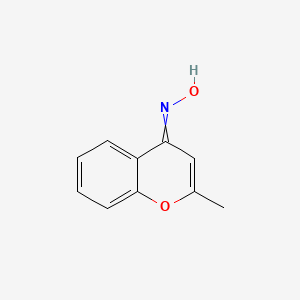
![1-[4-Chloro-2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14596800.png)
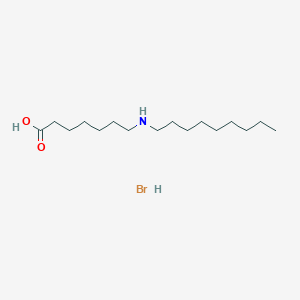

![1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14596832.png)
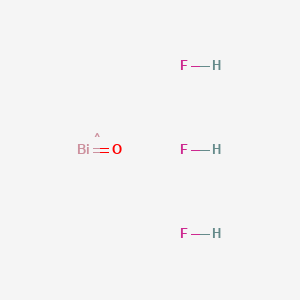
![1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one](/img/structure/B14596852.png)
![Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596854.png)
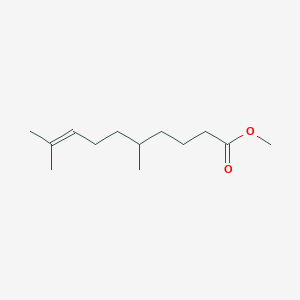


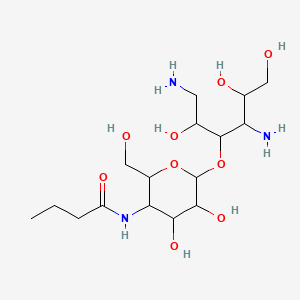

![[1-(4-Chloroanilino)ethylidene]propanedinitrile](/img/structure/B14596866.png)
